5-((Dimethylamino)methyl)furan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((Dimethylamino)methyl)furan-2-ol is an organic compound with the molecular formula C8H13NO2. It is a derivative of furan, a heterocyclic organic compound, and contains a dimethylamino group attached to the furan ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)furan-2-ol typically involves the reductive amination of 2,5-diformylfuran. One method includes using ammonia as the amine source and hydrogen as the hydrogen source, with a metal catalyst such as Ni/CaO or Pt/MgO. The reaction is carried out under specific conditions, such as a temperature range of 30-220°C and a hydrogen pressure of 0.5-0.6 MPa .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-((Dimethylamino)methyl)furan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield furan-2-carboxaldehyde, while reduction can produce various furan derivatives .
Wissenschaftliche Forschungsanwendungen
5-((Dimethylamino)methyl)furan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, such as ranitidine, which is used to treat gastric ulcers.
Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules
Wirkmechanismus
The mechanism of action of 5-((Dimethylamino)methyl)furan-2-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ranitidine Impurity F: A related compound used as a pharmaceutical standard.
2-((Dimethylamino)methyl)furan-2-yl)methyl sulfanyl ethanamine: Another similar compound with applications in pharmaceuticals
Uniqueness
5-((Dimethylamino)methyl)furan-2-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its role as an intermediate in the synthesis of important pharmaceuticals further highlights its significance .
Eigenschaften
Molekularformel |
C7H11NO2 |
---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
5-[(dimethylamino)methyl]furan-2-ol |
InChI |
InChI=1S/C7H11NO2/c1-8(2)5-6-3-4-7(9)10-6/h3-4,9H,5H2,1-2H3 |
InChI-Schlüssel |
YWVXWFMIVHTAGM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=C(O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.